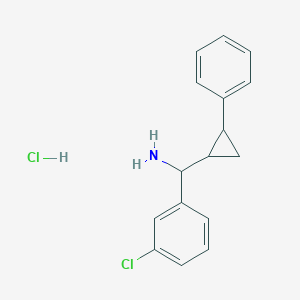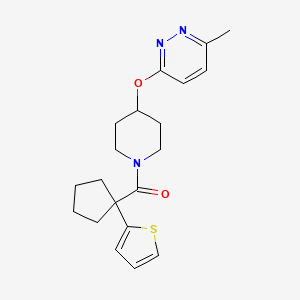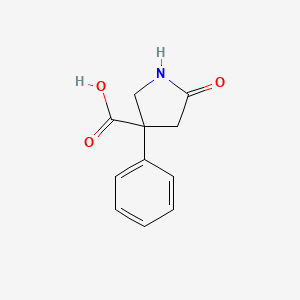
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of pyrrolidine, featuring a phenyl group and a carboxylic acid group attached to the pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of succinic anhydride with imines, followed by a Castagnoli-Cushman reaction. This method allows for the formation of stereochemically dense 5-oxo-pyrrolidines .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
化学反应分析
Types of Reactions: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The phenyl group and carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 5-oxo-3-phenylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of enzymes such as BACE-1, which is involved in the pathogenesis of Alzheimer’s disease. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For example, as a BACE-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
相似化合物的比较
- 5-Oxo-2-phenylpyrrolidine-3-carboxylic acid
- 5-Oxo-4-phenylpyrrolidine-3-carboxylic acid
- 3-Phenylpyrrolidine-2,5-dione
Uniqueness: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure allows for specific interactions with molecular targets, making it distinct from other similar compounds .
属性
IUPAC Name |
5-oxo-3-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMALRTSYUTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ETHYL 2-(2-PHENOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710706.png)
![4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2710708.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2710711.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2710712.png)
![1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2710713.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2710715.png)
![2,2-Difluoro-5,6-diazaspiro[2.4]heptane;hydrochloride](/img/structure/B2710717.png)
![3-(2,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2710719.png)
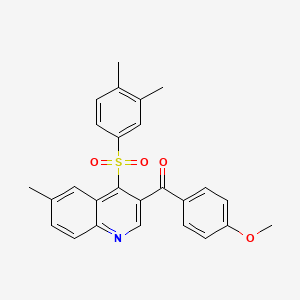
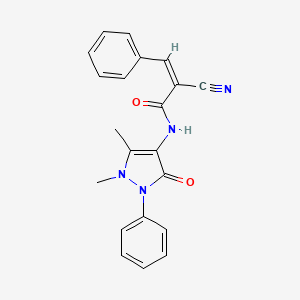
![2-Ethyl-8,9-dimethoxy-5-[(2-phenylethyl)sulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2710726.png)
![2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710727.png)
